molecular formula C9H12OS B2580524 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol CAS No. 851634-59-8

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol

Cat. No. B2580524
CAS RN: 851634-59-8
M. Wt: 168.25
InChI Key: WTAPYBKGPRPQHV-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol” is a chemical compound with the CAS Number: 851634-59-8 . It has a molecular weight of 168.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8 (7)9/h6,10H,1-5H2 . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound is an oil at normal temperatures . and should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anti-Corrosion Agent

The compound has been used in the synthesis of azo dyes that serve as anti-corrosive agents. These dyes provide protection for mild steel from 1 M HCl solution. The inhibition efficiency of the azo dyes is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .

Dissolution Protection

In addition to its anti-corrosion properties, the compound also offers dissolution protection for mild steel in 1 M HCl solution. This is particularly useful in industries where metal components are exposed to harsh chemical environments .

Dye Synthesis

The compound is incorporated into azo dyes, which are widely used due to their variations in chemical structure and simple application methods. The presence of heterocyclic ring systems in their structure exhibits a wide spectrum of colors, making them suitable for various applications such as in the textile industry .

Designing of Optical Storage Devices

Azo dyes derived from the compound are used in the design of optical storage devices. Their high thermal stability and sensitivity make them ideal for this application .

Non-Linear Optical (NLO) Materials

The compound is also used in the creation of non-linear optical (NLO) materials. These materials have unique optical properties that make them useful in a variety of applications, including telecommunications and laser technology .

Corrosion Inhibitors

Derivatives of the compound have been used as effective corrosion inhibitors to protect metals from aggressive media. This is particularly important in industries such as oil and gas, where metal equipment is often exposed to corrosive substances .

Medicinal Chemistry

The compound provides an excellent opportunity for the preparation of compounds relevant to medicinal chemistry. This could potentially lead to the development of new drugs and treatments .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAPYBKGPRPQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol

Synthesis routes and methods

Procedure details

A solution of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (400 mg, 2.2 mmol) in diethyl ether (10 mL) was added under nitrogen to lithium aluminium hydride (1M solution in tetrahydrofuran, 3 mL, 3 mmol) in diethyl ether (10 mL) dropwise over 5 minutes. The reaction was stirred at room temperature for 1.5 hours then quenched with saturated ammonium chloride solution. The products were extracted into diethyl ether (x3). The combined organic layers were washed with water and brine, dried over MgSO4 and evaporated in vacuo to give 4,5,6,7-tetrahydro-1-benzothien-3-ylmethanol (320 mg, 86%). 1H NMR (500 MHz, CDCl3) δ 6.99 (1H, s), 4.56 (2H, s), 2.76 (2H, t, J=5.5 Hz), 2.58 (2H, t, J=5.6 Hz), 1.86–1.79 (4H, m), 1.43 (1H, s).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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